(+)-(R)-6-Methyl-4-chromanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
882409-42-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(4R)-6-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m1/s1 |
InChI Key |
IOWHBWAURDUJKJ-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OCC[C@H]2O |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiomerically Pure + R 6 Methyl 4 Chromanol
Stereoselective and Enantioselective Synthesis Strategies
The creation of the stereogenic center at the C4 position of the chromanol ring with a defined (R)-configuration is the principal challenge. Modern synthetic chemistry offers several powerful approaches to address this, broadly categorized as asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.
Asymmetric catalysis provides an atom-economical and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. solubilityofthings.com For the synthesis of chiral chromanols, transition metal catalysis is a prominent strategy. chemrxiv.org
A highly effective method involves the enantioselective acs.orgmdpi.com O-to-C rearrangement of racemic vinyl ethers catalyzed by a chiral iron(II) complex. rsc.orgresearchgate.net This approach, utilizing a chiral N,N'-dioxide ligand such as L-PiPr₂, facilitates the rearrangement under mild conditions to produce a variety of chromanols. While not specifically detailed for the 6-methyl substrate, this method has proven robust for a range of substituted phenols, achieving excellent yields and enantioselectivities. rsc.org
Table 1: Enantioselective acs.orgmdpi.com O-to-C Rearrangement for Chromanol Synthesis using Fe(OTf)₂/L-PiPr₂ Catalyst Data sourced from related chromanol syntheses.
| Substrate (R group on Phenyl) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| H | 93 | 98 |
| o-Me | 94 | 98 |
| m-Me | 99 | 98 |
| p-Me | 98 | 98 |
| p-F | 76 | 96 |
| p-Cl | 88 | 97 |
Another powerful technique is the nickel-catalyzed intramolecular asymmetric reductive cyclization of aryl-chained alkynones. chemrxiv.org Using a P-chiral monophosphine ligand, such as (R)-AntPhos, with a nickel catalyst allows for the concise synthesis of chiral 3-hydroxychroman derivatives, which are structurally related to 4-chromanols. This reaction demonstrates broad substrate scope and provides a practical pathway to chiral chroman structures with high enantioselectivity. chemrxiv.org
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Evans oxazolidinones are a well-known class of auxiliaries used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. researchgate.net In the context of chromanol synthesis, an auxiliary could be attached to a precursor molecule to direct a key bond-forming step, such as a cyclization or reduction, that establishes the C4 stereocenter.
Chiral ligands are organic molecules that bind to a metal center in a catalyst, creating a chiral environment that influences the stereoselectivity of a reaction. scbt.commdpi.com Unlike auxiliaries, ligands are part of the catalyst and are not covalently attached to the substrate. The development of privileged ligand frameworks has been instrumental in the success of asymmetric catalysis. mdpi.com For chromanol synthesis, various chiral ligands have been employed:
Chiral N,N'-Dioxide Ligands: Used in combination with iron(II) salts, these ligands are effective for the asymmetric acs.orgmdpi.com O-to-C rearrangement to form chromanols. rsc.orgresearchgate.net
P-Chiral Monophosphine Ligands: Ligands like (R)-AntPhos have proven ideal for nickel-catalyzed reductive cyclizations to form chiral chroman structures with excellent enantioselectivities. chemrxiv.org
Phosphoramidite Ligands: Monodentate phosphoramidites derived from scaffolds like TADDOL have been used in palladium-catalyzed reactions to synthesize 2-aryl-2H-chromenes with high yield and enantioselectivity. nih.gov These can be subsequently converted to the corresponding chromanols.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. nih.govchimia.ch For the synthesis of (+)-(R)-6-Methyl-4-chromanol, the most direct route is the asymmetric reduction of the prochiral ketone, 6-methyl-4-chromanone (B1361120).
Studies have shown that various filamentous fungi are capable of reducing 4-chromanone (B43037) and its derivatives. researchgate.net The enantioselectivity of the reduction is dependent on the specific microbial strain used. For example, some strains of Rhizopus, Neurospora, and Mucor can produce the (S)-enantiomer of related alcohols with high enantiomeric excess, while yeast strains like Hansenula polymorpha and Candida maltosa have been shown to produce the (R)-enantiomer in other systems. nih.gov Research into the biotransformation of 6-methyl-4-chromanone specifically has demonstrated that the highest transformation yield among tested chromanones was observed with this substrate, indicating its suitability for biocatalytic reduction. researchgate.net Enzymes such as oxidoreductases (including alcohol dehydrogenases) are responsible for this ketone reduction. solubilityofthings.com
Table 2: Fungal Biotransformation for the Reduction of 6-Methyl-4-chromanone Data represents the conversion percentage observed in screening studies.
| Fungal Strain | Conversion (%) |
|---|---|
| Didymosphaeria igniaria KCh 665 | 67.3 |
| Chaetomium sp. KCh 6651 | 58.4 |
| Absidia cylindrospora AM 336 | 15.2 |
Total Synthesis and Semisynthetic Routes to this compound
Total synthesis involves the complete construction of a molecule from simple, commercially available starting materials. scripps.edu Syntheses of complex chromanols, such as α-tocopherol (Vitamin E), often feature the stereospecific construction of the chiral chroman ring as a pivotal step. researchgate.netacs.org A synthetic strategy for this compound could be adapted from these established routes, which often involve a key cyclization of an aromatic precursor with a chiral side chain. For example, a diastereoselective synthesis of α-tocopherol was achieved via a highly diastereoselective Shi epoxidation followed by an acid-supported epoxide ring-opening that formed the 6-membered chromanol ring. researchgate.net
Semisynthesis starts from a precursor that is itself a natural product or a complex, readily available molecule. nih.gov For instance, δ-T3-13′-COOH, a chromanol obtainable in high amounts from the seeds of Garcinia kola, has been used as a precursor for the semisynthesis of other vitamin E metabolites. nih.gov A potential semisynthetic route to this compound could involve the modification of a related, naturally occurring chiral chromanol.
Deracemization and Chiral Resolution Techniques for 6-Methyl-4-chromanol Enantiomers
When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), a resolution step is required to separate them. libretexts.orglibretexts.org Since enantiomers have identical physical properties, this separation is non-trivial.
A classical approach is to react the racemic alcohol, (±)-6-methyl-4-chromanol, with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction creates a mixture of diastereomeric salts or esters. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization or chromatography. libretexts.orglibretexts.org Once separated, the chiral resolving agent is cleaved to yield the pure (+)-(R) and (-)-(S) enantiomers of 6-methyl-4-chromanol.
Another powerful modern technique is chiral chromatography. chiralpedia.com This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. chiraltech.com As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, allowing for their separation. Immobilized polysaccharide-based CSPs are widely used and offer compatibility with a broad range of solvents, enhancing their utility for separating a wide variety of chiral compounds. chiraltech.com
Sophisticated Spectroscopic and Structural Elucidation of + R 6 Methyl 4 Chromanol
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical methods are indispensable for establishing the absolute configuration of chiral molecules by measuring their differential interaction with polarized light.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the spatial arrangement of atoms and chromophores. For (+)-(R)-6-Methyl-4-chromanol, the electronic transitions associated with the aromatic benzene (B151609) ring and the oxygen heteroatom of the chromanol core serve as the primary chromophores.
The sign and intensity of the observed Cotton effects in the CD spectrum are directly related to the molecule's absolute configuration. Based on established data for related chromanol systems, the heterocyclic dihydropyran ring exists in a dynamic equilibrium between two half-chair conformations. nih.gov The absolute configuration at the C4 stereocenter dictates the preferred helicity of this ring, which in turn governs the sign of the Cotton effects associated with the aromatic chromophore. For the (R) enantiomer, a positive Cotton effect is typically expected for the ¹Lb transition of the benzene ring around 270-290 nm and a more intense band corresponding to the ¹La transition below 240 nm.
Table 1: Illustrative Circular Dichroism Data for this compound
| Electronic Transition | Approximate Wavelength (λmax, nm) | Sign of Cotton Effect |
|---|---|---|
| ¹Lb (Benzene) | ~280 | Positive (+) |
| ¹La (Benzene) | ~235 | Negative (-) |
Note: This data is illustrative and represents expected values based on the analysis of similar chromanol structures.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.in An ORD spectrum provides information complementary to a CD spectrum, where the peaks and troughs of the ORD curve (anomalous dispersion) correspond to the maxima of the CD absorption bands (Cotton effects). chempap.orgnih.gov
For this compound, the analysis would focus on the shape of the ORD curve, particularly in the regions of UV absorbance. A positive Cotton effect observed in the CD spectrum would correspond to a positive peak at a slightly higher wavelength and a negative trough at a slightly lower wavelength in the ORD spectrum. The combination of CD and ORD data provides a robust confirmation of the absolute stereochemistry at the C4 position. researchgate.net The specific rotation at the sodium D-line (589 nm), being positive as indicated by the "(+)" notation, is a single point on the broader ORD curve.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for elucidating the detailed conformational preferences and dynamic behavior of molecules in solution.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key experiments for determining the spatial proximity of protons within a molecule, irrespective of through-bond connectivity. mdpi.com These techniques are crucial for assigning the relative stereochemistry and preferred conformation of the chromanol ring.
In this compound, the dihydropyran ring can adopt two rapidly interconverting half-chair conformations, leading to axial and equatorial positions for the substituents at C4. The proton at C4 (H4) would be a primary focus. A NOESY experiment would reveal key correlations:
A strong NOE between H4 and one of the C3 protons would indicate a cis relationship.
The presence or absence of NOEs between H4 and the C2 protons would help define the ring's pucker.
Correlations between the hydroxyl proton at C4 and neighboring protons can provide insight into hydrogen bonding and conformational locking.
ROESY is often used for medium-sized molecules where the NOE may be close to zero, ensuring that through-space correlations can be reliably detected.
Table 2: Expected Key NOE/ROE Correlations for Conformational Assignment of this compound
| Proton 1 | Proton 2 | Expected Correlation | Structural Implication |
|---|---|---|---|
| H4 (axial) | H2 (axial) | Strong | Defines relative stereochemistry |
| H4 (axial) | H5 (aromatic) | Medium | Confirms pseudo-axial orientation |
| 4-OH | H4 | Medium-Weak | Indicates orientation of hydroxyl group |
Note: The specific correlations depend on the dominant half-chair conformation in the chosen solvent.
The heterocyclic ring of the chromanol system is not static but undergoes rapid inversion between two half-chair conformers at room temperature. This dynamic process can be studied using variable-temperature (dynamic) NMR experiments. oatext.com
As the temperature is lowered, the rate of ring inversion slows down. If the exchange rate becomes slow on the NMR timescale, signals for the individual conformers can be observed. For instance, a single peak for a given proton at room temperature may broaden and then resolve into two distinct peaks (one for each conformer) at low temperatures. By analyzing the line shapes of the signals at different temperatures (a process known as coalescence analysis), it is possible to determine the kinetic and thermodynamic parameters for the ring inversion process, including the activation energy (ΔG‡). rsc.org Such studies on related chroman-6-ol systems have successfully determined the energy barrier for this pseudorotation. nih.gov
X-ray Crystallography of this compound and Co-crystal Structures
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including absolute configuration, bond lengths, bond angles, and torsion angles.
However, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a significant challenge, particularly for molecules like chromanols that may possess conformational flexibility. nih.gov For this reason, crystallographic data for many simple chromanols are not widely available. Researchers often turn to derivatives or model compounds that are more amenable to crystallization.
A successful crystallographic analysis of this compound would yield a detailed structural model. The data would confirm the (R) configuration at C4 without ambiguity through the determination of the Flack parameter. It would also reveal the precise half-chair conformation adopted by the dihydropyran ring in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the C4-hydroxyl group, which dictate the crystal packing.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| C4-O4 Bond Length (Å) | 1.43 |
| C3-C4-C4a-O1 Torsion Angle (°) | -55.2 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction experiment.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural confirmation of organic compounds by providing the exact mass of the molecule and its fragments, which in turn allows for the determination of their elemental composition. In the structural elucidation of this compound, HRMS analysis plays a critical role in verifying the molecular formula and providing insights into the compound's structure through the systematic analysis of its fragmentation pathways.
The analysis begins with the determination of the exact mass of the protonated molecular ion, [M+H]⁺. The elemental formula for this compound is C₁₀H₁₂O₂. The theoretical monoisotopic mass of this compound is calculated to be 164.08373 u. An experimentally determined mass from an HRMS instrument that closely matches this theoretical value, typically within a mass error of less than 5 parts per million (ppm), provides strong evidence for the proposed elemental composition, thereby confirming the molecular formula.
| Ion Species | Elemental Composition | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₃O₂ | 165.09101 | 165.09095 | -0.36 |
Beyond confirming the molecular formula, the fragmentation pattern of the molecular ion provides a detailed structural fingerprint. The fragmentation of this compound is primarily dictated by its core chromanol structure, featuring a hydroxyl group and a dihydropyran ring fused to a substituted benzene ring. Two principal fragmentation pathways are proposed.
The first pathway involves the characteristic loss of a water molecule (H₂O, 18.01056 u) from the 4-hydroxyl group, a common fragmentation mechanism for alcohols. This dehydration process results in the formation of a resonance-stabilized cation radical [M-H₂O]⁺• at a theoretical m/z of 146.07317.
The second, and most structurally significant, fragmentation pathway is a retro-Diels-Alder (RDA) reaction. This reaction is characteristic of the chroman ring system and involves the cleavage of the heterocyclic ring. The RDA fragmentation of the this compound molecular ion is initiated by the cleavage of the C4-C4a and C2-O1 bonds. This process leads to the formation of a highly stable radical cation corresponding to 6-methyl-1,2-benzoquinone methide. This key fragment ion is expected to be one of the most abundant ions in the spectrum, providing definitive evidence for the 6-methyl-substituted chroman skeleton.
A summary of the major proposed fragments is detailed in the table below.
| Proposed Fragment Structure | Theoretical m/z | Neutral Loss | Description |
|---|---|---|---|
| [C₁₀H₁₂O₂]⁺• | 164.08373 | - | Molecular Ion |
| [C₁₀H₁₀O]⁺• | 146.07317 | H₂O | Ion resulting from loss of water |
| [C₈H₈O]⁺• | 120.05752 | C₂H₄O | Radical cation from retro-Diels-Alder (RDA) fragmentation |
| [C₇H₇]⁺ | 91.05424 | C₃H₅O₂ | Tropylium ion, resulting from further fragmentation of the aromatic ring |
The combination of precise mass measurement of the molecular ion and the logical fragmentation pattern, particularly the diagnostic RDA fragment, allows for the unequivocal structural confirmation of this compound.
Mechanistic Investigations of + R 6 Methyl 4 Chromanol S Molecular Activities
Elucidation of Antioxidant Mechanisms of (+)-(R)-6-Methyl-4-chromanol
The antioxidant activity of chromanol compounds, including this compound, is primarily attributed to the phenolic hydroxyl group on the chromanol ring. nih.gov This functional group is capable of donating a hydrogen atom to quench reactive radicals, resulting in a stable chromanoxyl radical. nih.gov The stability of this radical is enhanced by resonance delocalization across the aromatic ring system. nih.gov
Direct Radical Scavenging Pathways and Kinetic Studies (e.g., using Electron Spin Resonance Spectroscopy)
The direct radical scavenging activity of chromanol derivatives has been investigated using various techniques, including Electron Spin Resonance (ESR) spectroscopy. acs.orgresearchgate.net ESR, also known as Electron Paramagnetic Resonance (EPR), is a sensitive method for detecting and characterizing paramagnetic species, such as free radicals. globalresearchonline.netuni-frankfurt.de
Kinetic studies on chromanol derivatives have been performed to determine their second-order rate constants (k) for reactions with stable radicals like galvinoxyl. rsc.orgclockss.org These studies have shown that the radical scavenging activity is influenced by the substituents on the chromanol ring. Electron-donating groups, particularly at the ortho position to the phenolic hydroxyl group, enhance the radical scavenging rate, while electron-withdrawing groups decrease it. clockss.orgresearchgate.net For instance, an ortho-aminobenzo[h]chromanol exhibited the highest radical scavenging activity among a series of synthesized compounds. clockss.org The position of the substituent also matters; ortho-substituted compounds generally show higher activity than meta-substituted ones due to resonance stabilization. researchgate.net
The general mechanism involves the donation of the hydrogen atom from the 6-hydroxyl group to a radical, which in turn forms a chromanoxyl radical. nih.gov The rate of this reaction is a key determinant of the antioxidant efficiency.
Table 1: Factors Influencing Radical Scavenging Activity of Chromanol Derivatives
| Factor | Effect on Radical Scavenging Activity | Reference |
| Electron-donating substituents (e.g., -NH2, -OCH3) | Increase | clockss.orgresearchgate.net |
| Electron-withdrawing substituents (e.g., -Cl, -NO2) | Decrease | rsc.orgclockss.org |
| Position of substituent | Ortho > Meta | researchgate.net |
| Phenolic hydroxyl group | Essential for activity | nih.govnih.gov |
Redox Homeostasis Modulation in Cellular Models
Cellular redox homeostasis is the balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems. nih.govnih.gov Disruptions in this balance can lead to oxidative stress, a condition implicated in various diseases. Chromanol derivatives, through their antioxidant properties, can help maintain this balance.
Comparative Mechanistic Analysis with Other Chromanol Antioxidants (e.g., α-Tocopherol)
This compound belongs to the broader class of chromanols, which includes the well-known antioxidant α-tocopherol (a form of vitamin E). nih.govnih.gov The fundamental antioxidant mechanism for both is the hydrogen-donating ability of the 6-hydroxyl group on the chromanol ring. nih.govnih.gov
However, the specific substitutions on the chromanol ring and the nature of the side chain differentiate their activities. α-Tocopherol has a fully methylated chromanol ring and a long phytyl tail, which makes it highly lipid-soluble and efficient at protecting cell membranes from lipid peroxidation. nih.govnih.gov The methyl groups on the chromanol ring of α-tocopherol enhance its radical scavenging activity compared to less methylated forms like γ- and δ-tocopherol. mdpi.com
Kinetic studies have been conducted to compare the radical scavenging properties of various chromanol derivatives. For instance, the second-order rate constants for the reaction with peroxyl radicals are a key measure of antioxidant efficacy. nih.gov While all tocopherols (B72186) exhibit similar antioxidant properties in vitro, their in vivo functions can differ due to factors like bioavailability and metabolism. nih.gov Some studies have explored novel chromanols, such as twin-chromanol, which demonstrated better radical scavenging properties and slower disproportionation rates of its corresponding radical compared to α-tocopherol. acs.org
The antioxidant action of chromanols like α-tocopherol can also be influenced by their interaction with other antioxidants, such as ascorbate (B8700270) (vitamin C), which can regenerate the chromanol from its radical form. nih.govacs.org
Molecular Interactions and Signaling Pathway Modulations by this compound
Beyond direct antioxidant effects, chromanol derivatives can modulate various cellular signaling pathways, influencing inflammatory responses and gene expression. frontiersin.orgnih.gov
Impact on Inflammatory Signaling Cascades (e.g., 5-Lipoxygenase, NFκB pathway)
Chromanols have been shown to interfere with key inflammatory pathways. nih.gov One significant target is 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators. acs.orgresearchgate.net The hydroxyl group on the chromanol ring appears to be critical for this inhibitory interaction with 5-LOX. acs.orgresearchgate.net Certain long-chain carboxychromanols have been identified as potent 5-LOX inhibitors. google.com
Another crucial inflammatory pathway modulated by chromanols is the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway. nih.govrsc.org NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov Some tocotrienols, a class of chromanols, have been found to abolish NF-κB activation induced by various stimuli. nih.gov Sargachromanol G, for example, has been shown to suppress the activation of NF-κB in receptor activator of NF-κB ligand (RANKL)-induced cells. rsc.org
Modulation of Nuclear Receptors and Associated Gene Expression
Nuclear receptors are a family of transcription factors that regulate gene expression in response to various ligands, including hormones and lipids. nih.govwikipedia.org Chromanols and their metabolites can interact with and modulate the activity of these receptors, thereby influencing the expression of target genes. frontiersin.orgnih.gov
The interaction of chromanols with nuclear receptors can lead to the regulation of genes involved in inflammation, metabolism, and cell proliferation. frontiersin.orgoup.com For example, tocopherols can affect gene expression at the transcriptional level. oup.com While the direct binding of this compound to specific nuclear receptors is an area of ongoing research, the broader class of chromanols is known to promiscuously interact with these receptors. frontiersin.orgnih.gov This modulation of nuclear receptor activity and subsequent gene expression represents a significant non-antioxidant mechanism through which chromanols exert their biological effects. semanticscholar.orgscielo.br
Effects on Mitochondrial Function, Bioenergetics, and Oxidative Phosphorylation
Chromanols, which form the core structure of molecules like vitamin E, are known to play a role in mitochondrial stability and function. researchgate.net Oxidative phosphorylation is the metabolic pathway where cells utilize an electron transport chain (ETC) in the mitochondria to generate ATP. wikipedia.orgnih.gov This process is essential for cellular energy and survival. nih.gov
Certain modified 6-chromanol derivatives, known as SUL compounds, have been shown to preserve mitochondrial function, particularly under stress conditions like hypothermia. researchgate.net These compounds support the function of mitochondrial respiratory chain complexes I and IV. researchgate.net By maintaining the activity of these complexes, the compounds help ensure stable ATP production while limiting the formation of reactive oxygen species (ROS), which can cause cellular damage. researchgate.netoaepublish.com For instance, the 6-chromanol derivative SUL-109 was found to preserve the mitochondrial network, activate complexes I and IV, and thereby maintain ATP levels while reducing ROS production. researchgate.net Another derivative, SUL-238, acts as an inhibitor of mitochondrial reverse electron flux, which is a significant source of ROS. oaepublish.com This suggests a key mechanism for chromanols is the maintenance of mitochondrial bioenergetics and the reduction of oxidative stress. researchgate.netoaepublish.com
Table 1: Effects of 6-Chromanol Derivatives on Mitochondrial Function
| Compound | Reported Effect | Mechanism of Action | Reference |
| SUL-109 | Preserves mitochondrial network structure; Maintains ATP production; Prevents ROS formation. | Activates mitochondrial complexes I and IV of the electron transport chain. | researchgate.net |
| SUL-138 | Preserves mitochondrial respiratory chain function; Stimulates ATP production. | Supports the function of mitochondrial complexes I and IV. | researchgate.net |
| SUL-238 | Inhibits mitochondrial reverse electron flux and ROS. | Supports mitochondrial function by preventing reverse electron flux. | oaepublish.com |
Investigation of Enzyme Activity Inhibition and Receptor Binding Mechanisms
The chromanol structure is a versatile scaffold that interacts with various biological targets, including enzymes and cellular receptors. frontiersin.orgnih.gov The specific interactions and their outcomes often depend on the compound's concentration and the specific substitutions on the chromanol ring. frontiersin.orgnih.gov
Chromanols have been reported to inhibit several enzymes. For example, different forms of tocopherols (which possess a chromanol ring) are known to inhibit the 5-lipoxygenase (5-LOX) enzyme, a key player in inflammatory pathways. nih.govacs.org Other research has identified chromanols with inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurological contexts. rsc.org Furthermore, some chromanol derivatives can interfere with drug metabolism pathways and inhibit processes like glutathione (B108866) synthesis. nih.gov
In addition to enzyme inhibition, chromanols can bind to various receptors. Studies have shown that certain chromanol analogues can bind with high affinity to NMDA receptors, which are involved in synaptic plasticity and memory function. acs.org Other derivatives, such as chromanol 293B, have been identified as inhibitors of KCNQ1 potassium channels, which are crucial for cardiac function. researchgate.net This binding activity is often highly specific, with subtle changes in the chromanol structure altering receptor sensitivity. researchgate.net
Table 2: Examples of Enzyme and Receptor Interactions by Chromanol Derivatives
| Chromanol Derivative | Target | Type of Interaction | Biological Context | Reference |
| δ-Tocopherol | 5-Lipoxygenase (5-LOX) | Inhibition | Inflammation | nih.gov |
| Sargachromenol | Acetylcholinesterase | Inhibition | Neurological Function | rsc.org |
| Pentamethyl-6-chromanol (PMCol) | Glutathione Synthesis Pathway | Inhibition | Drug Metabolism / Toxicity | nih.gov |
| Chromanol 293B | KCNQ1 Potassium Channel | Binding / Inhibition | Cardiac Electrophysiology | researchgate.net |
| CP-283,097 (Chromanol Analogue) | NMDA Receptor | High-Affinity Binding | Neurological Signaling | acs.org |
Molecular Mechanisms of Anti-Proliferative and Anti-Carcinogenic Effects of this compound
The anti-proliferative and anti-carcinogenic properties attributed to the chromanol family of compounds stem from their ability to interfere with multiple cellular processes critical for tumor growth and survival, including cell cycle progression, apoptosis, and angiogenesis. frontiersin.org
Influence on Cell Cycle Progression and Apoptosis Induction Pathways
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Some compounds can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, certain natural compounds have been shown to cause G0/G1 phase arrest by suppressing the expression of cyclin-dependent kinases (CDKs) like CDK4 and CDK6, as well as their regulatory partner, cyclin D3. researchgate.net While direct evidence for this compound is not available, γ-tocopherol, a related chromanol, has been shown to inhibit cancer cell cycle progression. frontiersin.org
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. researchgate.net The intrinsic (or mitochondrial) pathway of apoptosis is a key target for anti-cancer therapies. harvard.edu This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). harvard.eduscielo.org Pro-apoptotic proteins like BAX and BAK promote MOMP, leading to the release of cytochrome c from the mitochondria. researchgate.netharvard.edu This event triggers the formation of the apoptosome and activates a cascade of caspases (like caspase-9 and caspase-3) that execute cell death. researchgate.netscielo.org Anti-apoptotic proteins such as Bcl-2 and Bcl-xL prevent this process. scielo.org Given that chromanols can modulate mitochondrial function and reduce oxidative stress, they may influence the delicate balance of Bcl-2 family proteins, thereby sensitizing cancer cells to apoptotic stimuli. researchgate.netoaepublish.com
Molecular Interactions with DNA Replication and Repair Machinery
Cellular DNA is constantly under threat from damage, and the machinery for DNA replication and repair is essential for maintaining genomic integrity. nih.govtaylorfrancis.com Failures in these systems can lead to mutations that drive carcinogenesis. nih.gov The antioxidant properties of chromanols suggest an indirect role in protecting DNA. nih.gov By reducing levels of mitochondrial ROS, which are known to cause DNA damage, chromanols can decrease the burden on DNA repair pathways. oaepublish.com
A study on the modified 6-chromanol SUL-238 provides more direct insight. This compound was investigated in a mouse model of accelerated vascular aging caused by a deficiency in the DNA repair endonuclease Ercc1. oaepublish.com The study hypothesized that the chromanol derivative could alleviate features of aging by addressing mitochondrial dysfunction and reducing ROS. oaepublish.com This link between a chromanol compound, mitochondrial function, and a model of deficient DNA repair suggests that the protective effects of chromanols may be particularly relevant when the cell's ability to repair DNA is compromised. oaepublish.com
Mechanisms of Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. tg.org.au The inhibition of angiogenesis is a key strategy in cancer therapy. tg.org.au The vascular endothelial growth factor (VEGF) pathway is a primary regulator of this process. tg.org.au
Research on 4-chromanol (B72512) has demonstrated significant anti-angiogenic activity. carcinogenesis.com In ex vivo rat aorta ring assays, 4-chromanol inhibited the growth of blood vessels. carcinogenesis.com Similar potent inhibition was observed in an in vivo chick chorioallantoic membrane (CAM) assay. carcinogenesis.com These findings suggest that 4-chromanol interferes with the formation of new microvascular networks. carcinogenesis.com The study also indicated that these effects may be related to the modulation of VEGF gene expression. carcinogenesis.com The anti-angiogenic properties of certain compounds are often linked to their antioxidant capacity and their ability to interfere with VEGF signaling pathways. nih.gov
Table 3: Anti-Angiogenic Activity of 4-Chromanol
| Assay | Model | Finding | Reference |
| Rat Aorta Ring Assay | Ex vivo | Significant inhibition of blood vessel outgrowth compared to control. | carcinogenesis.com |
| Chorio Allantoic Membrane (CAM) Assay | In vivo | Potent inhibition of blood vessel growth. | carcinogenesis.com |
Computational Chemistry and Molecular Modeling of + R 6 Methyl 4 Chromanol
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure, which in turn dictates the molecule's reactivity and spectroscopic characteristics. For (+)-(R)-6-Methyl-4-chromanol, these calculations would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to predict regions of electron donation and acceptance, which are crucial for understanding potential chemical reactions.
Reactivity Descriptors: Using the electronic properties to calculate global and local reactivity indices, which can pinpoint the most reactive sites within the molecule.
Spectroscopic Predictions: Simulating spectroscopic data, such as NMR and IR spectra, to aid in the experimental characterization of the compound.
While general quantum chemical studies have been performed on the broader class of chromanols, specific data sets and detailed analyses for the this compound enantiomer are not readily found in current research literature.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Recognition
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and how they interact with their environment, such as a solvent or a biological receptor. For this compound, MD simulations would be instrumental in:
Conformational Analysis: Exploring the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities. This is particularly important for understanding how the molecule might present itself to a biological target.
Ligand-Target Recognition: Simulating the process of the molecule binding to a receptor, which can reveal the key interactions and energetic factors that drive this recognition.
General studies on the dynamics of chromanol derivatives exist, but specific, detailed MD simulation results for this compound are not currently published.
Molecular Docking Studies with Predicted Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target. The process involves:
Target Identification: Predicting potential biological targets based on the known activities of structurally similar compounds.
Binding Pose Prediction: Simulating the binding of the molecule into the active site of the target protein to identify the most likely binding mode.
Binding Affinity Estimation: Calculating a score to estimate the strength of the interaction, which can help in prioritizing potential drug candidates.
Docking studies have been reported for a variety of chromanol and chromone (B188151) derivatives against different biological targets. However, specific molecular docking studies detailing the interactions of this compound with its predicted biological targets are not available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Enantioselectivity Predictions
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. For a chiral compound like this compound, QSAR studies would be particularly insightful for:
Developing Predictive Models: Creating models based on a series of related compounds to predict the biological activity of untested molecules.
Enantioselectivity Predictions: Building models that can differentiate between the activities of the (R) and (S) enantiomers, which is crucial for understanding the stereochemical requirements for biological interaction.
While QSAR studies have been conducted on various classes of chromone and chromanol derivatives, specific QSAR models that include this compound and predict its enantioselective activity are not found in the current body of scientific literature.
Structure Activity Relationship Sar Studies of + R 6 Methyl 4 Chromanol and Its Analogues
The Role of Stereochemistry in the Biological Mechanisms of (+)-(R)-6-Methyl-4-chromanol
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, dictating how they interact with enzymes, receptors, and other biological targets. In the case of chromanols, the stereocenter at the C-2 position of the chromanol ring is of particular significance.
The natural biosynthesis of tocochromanols, a major class of chromanol derivatives that includes vitamin E, in plants exclusively produces the R-configuration at the C-2 atom. nih.gov This stereospecificity in nature strongly suggests that the spatial arrangement of the methyl group at this position is crucial for its biological function. The tocopherol cyclase, a key enzyme in the biosynthetic pathway, catalyzes the cyclization of prenylated quinones to yield the (R)-configuration, highlighting an evolutionary preference for this specific stereoisomer. nih.gov
The rigid and well-defined three-dimensional structure conferred by the (R)-configuration at the C-2 position is thought to be essential for the proper orientation of the molecule within biological membranes and for its interaction with specific proteins. For instance, the antioxidant activity of vitamin E, a well-known chromanol derivative, is dependent on the ability of the 6-hydroxy group to donate a hydrogen atom to quench reactive oxygen species. The stereochemistry at C-2 influences the positioning of the entire molecule within the lipid bilayer, thereby affecting the accessibility of the hydroxyl group and the stability of the resulting chromanoxyl radical.
While direct studies on the specific biological mechanisms of this compound are limited in the public domain, the principles derived from the broader family of tocochromanols underscore the critical nature of its stereochemistry. The precise spatial arrangement of substituents is a key determinant of its biological activity, influencing everything from its antioxidant potential to its interactions with cellular targets.
Rational Design and Synthesis of Novel Chromanol Derivatives Based on the this compound Scaffold
The this compound scaffold presents a promising starting point for the rational design of novel bioactive compounds. By systematically modifying the chromanol ring system and exploring the impact of various substituents, researchers can aim to enhance desired biological activities and develop compounds with improved therapeutic profiles. The principles of rational drug design, which involve an understanding of the target structure and the use of computational tools, can guide the synthesis of new derivatives. nih.govnih.govsemanticscholar.orgresearchgate.net
Modifications to the core chromanol ring system can have a profound impact on the molecule's properties. Key areas for modification include the methylation pattern on the aromatic ring and alterations to the heterocyclic ring.
The methylation pattern of the chromanol ring is a critical determinant of its biological activity. nih.gov For example, in the tocotrienol series, variations in the number and position of methyl groups on the aromatic ring lead to different biological effects, including anti-cancer, anti-diabetic, and anti-inflammatory properties. nih.gov The introduction or removal of methyl groups can influence the electron density of the aromatic ring, thereby affecting the antioxidant potential and the molecule's ability to interact with biological targets.
Furthermore, modifications to the heterocyclic ring, such as the introduction of double bonds to form a chromenol structure, can also alter biological activity. Dehydrotocopherols, for instance, exhibit proliferative effects on fibroblasts, suggesting a potential role in wound healing. nih.gov
The nature and position of substituents on the chromanol ring have a significant influence on the molecule's bioactivity, primarily through their electronic and steric effects.
Electronic Effects: The antioxidant activity of chromanols is closely tied to the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. Studies on various 6-chromanol derivatives have shown that electron-donating groups, such as methyl groups, enhance the radical scavenging activity. nih.gov This is because these groups increase the electron density on the aromatic ring, stabilizing the chromanoxyl radical formed after hydrogen donation. Conversely, electron-withdrawing groups would be expected to decrease antioxidant activity.
Positional Effects: The position of the substituents also plays a crucial role. For instance, in the context of tyrosinase inhibition by 4H-chromene-3-carbonitrile derivatives, a methyl group at the para position significantly increased the potency, which was attributed to its electron-donating effect enhancing binding affinity. nih.gov
The following table summarizes the general effects of different types of substituents on the bioactivity of chromanol derivatives based on established structure-activity relationships.
| Substituent Type | Position on Aromatic Ring | General Effect on Bioactivity (e.g., Antioxidant) |
| Electron-Donating (e.g., -CH3) | Ortho, Para | Increased Activity |
| Electron-Donating (e.g., -CH3) | Meta | Moderate Increase in Activity |
| Electron-Withdrawing (e.g., -NO2) | Ortho, Para | Decreased Activity |
| Electron-Withdrawing (e.g., -NO2) | Meta | Significant Decrease in Activity |
| Halogens (e.g., -Cl) | Any | Variable, can decrease activity due to inductive effects |
This table is a generalized representation based on established principles of substituent effects on aromatic rings and may vary depending on the specific biological activity being measured.
The rational design of novel chromanol derivatives can leverage these principles. For example, the introduction of additional electron-donating groups at strategic positions on the aromatic ring of this compound could potentially enhance its antioxidant properties.
Comparative Analysis of Enantiomeric Pairs: this compound vs. (-)-(S)-6-Methyl-4-chromanol
In many cases, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This stereoselectivity arises from the different ways the enantiomers can interact with chiral biological targets such as enzymes and receptors.
For example, a study on the enantiomers of α-methyl- and α-ethyl-4-S-cysteaminylphenol, another class of phenolic compounds, demonstrated significant differences in their in vitro anti-melanoma effects. nih.gov Both the (R)- and (S)-enantiomers were found to be cytotoxic to melanoma cells. nih.gov This highlights that even subtle differences in the three-dimensional arrangement of atoms can lead to distinct biological outcomes.
Based on these principles, it is highly probable that this compound and (-)-(S)-6-Methyl-4-chromanol would exhibit different biological activities. The specific nature and extent of these differences would depend on the biological system being investigated and the specific molecular targets with which they interact. Future research directly comparing the enantiomers of 6-Methyl-4-chromanol is necessary to fully elucidate their respective pharmacological profiles.
The table below provides a hypothetical framework for comparing the potential activities of the enantiomeric pair, based on the general understanding of stereospecificity in biological systems.
| Property | This compound | (-)-(S)-6-Methyl-4-chromanol |
| Binding to a specific chiral receptor | Potentially higher affinity | Potentially lower affinity |
| Metabolic rate by a specific enzyme | Potentially faster or slower | Potentially faster or slower |
| Specific biological activity | Potentially higher or lower | Potentially higher or lower |
This table is illustrative and highlights the potential for differences between the enantiomers. Actual data would require direct experimental comparison.
Advanced Analytical Methodologies for the Detection and Quantification of + R 6 Methyl 4 Chromanol
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation
Chiral chromatography is a cornerstone technique for the separation of enantiomers. chiralpedia.comchromatographyonline.comcsfarmacie.czphenomenex.com This is achieved by creating a chiral environment where the two enantiomers of a molecule can interact differently, leading to their separation. This can be accomplished by using a chiral stationary phase (CSP), a chiral mobile phase additive, or by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. chiralpedia.comnih.gov For the analysis of (+)-(R)-6-Methyl-4-chromanol, direct separation using a CSP is the most common and efficient approach.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for the separation of chromanol enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
A typical HPLC method for the enantiomeric purity of this compound would involve a normal-phase separation. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.
Gas Chromatography (GC): Chiral GC is another viable method for the enantiomeric separation of volatile or semi-volatile compounds. For a molecule like 6-Methyl-4-chromanol, derivatization might be necessary to increase its volatility and thermal stability. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. The separation would then be performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
The table below illustrates a hypothetical separation of the enantiomers of 6-Methyl-4-chromanol using chiral HPLC, demonstrating the kind of data that would be obtained to determine enantiomeric purity.
| Parameter | Value |
| Chromatographic Mode | HPLC |
| Column | Chiral Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time of this compound | 12.5 min |
| Retention Time of (-)-(S)-6-Methyl-4-chromanol | 15.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | > 99% |
This table is a representative example and not based on actual experimental data for this compound.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of compounds at very low concentrations and for identifying metabolites in complex biological samples. jsbms.jpnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique ideal for quantifying trace amounts of this compound in biological matrices like plasma or urine. nih.gov The liquid chromatograph separates the compound of interest from other components in the sample. The separated compound then enters the mass spectrometer, where it is ionized. In a tandem mass spectrometer (MS/MS), the parent ion corresponding to the mass of the compound is selected and then fragmented to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in the presence of a complex matrix. mdpi.comnih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Similar to LC-MS/MS, GC-MS/MS offers excellent sensitivity and selectivity for trace analysis. researchgate.net For this compound, derivatization would likely be required prior to GC analysis. The GC separates the derivatized compound, which is then detected by the tandem mass spectrometer using MRM. This technique is particularly useful for the analysis of volatile metabolites.
The following table provides a hypothetical example of the mass spectrometric parameters that could be used for the trace analysis of this compound and a potential metabolite.
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 179.1 | 135.1 | 15 |
| Hypothetical Metabolite (e.g., Hydroxylated form) | 195.1 | 151.1 | 20 |
This table is a representative example and not based on actual experimental data for this compound.
Spectrophotometric and Electrochemical Detection Methods in Complex Biological Matrices
While chromatography-mass spectrometry methods are highly specific, spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives for detection, although often with lower specificity.
Spectrophotometric Methods: These methods rely on the absorption of light by the analyte. libretexts.orgnih.gov Chromanols exhibit UV absorbance due to their aromatic ring, which can be exploited for detection. A UV-Vis spectrophotometer measures the absorbance of a solution at a specific wavelength. While simple and cost-effective, this method is prone to interference from other compounds in a complex biological matrix that may also absorb at the same wavelength. semanticscholar.org To enhance selectivity, spectrophotometric analysis can be combined with a chemical reaction that produces a colored product specific to the analyte.
Electrochemical Detection: These methods are based on the oxidation or reduction of the analyte at an electrode surface. mdpi.commdpi.com The phenolic hydroxyl group in the chromanol structure is electrochemically active and can be oxidized. An electrochemical detector measures the current generated by this oxidation reaction, which is proportional to the concentration of the analyte. This method can be highly sensitive, but like spectrophotometry, it can be susceptible to interference from other electroactive species present in biological samples.
The table below shows a hypothetical calibration curve for the spectrophotometric determination of this compound.
| Concentration (µg/mL) | Absorbance at 280 nm |
| 1 | 0.052 |
| 5 | 0.258 |
| 10 | 0.515 |
| 20 | 1.030 |
| 50 | 2.575 |
This table is a representative example and not based on actual experimental data for this compound.
Future Directions and Emerging Research Perspectives for + R 6 Methyl 4 Chromanol
Development of Novel Synthetic Routes and Derivatization Strategies
The advancement of research into (+)-(R)-6-Methyl-4-chromanol is intrinsically linked to the availability of efficient and stereocontrolled synthetic methods. Future efforts will likely concentrate on refining existing asymmetric syntheses and exploring novel catalytic systems to produce this specific enantiomer with high purity and yield.
Key strategies expected to be at the forefront of this research include:
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of the corresponding chromone (B188151) precursor, 6-methylchromone, is a highly promising route. nih.govrsc.org This method often employs chiral transition-metal complexes, such as those based on rhodium, iridium, or ruthenium, to achieve high levels of enantioselectivity. nih.govmdpi.com The development of novel, more efficient catalysts, including those utilizing earth-abundant first-row transition metals, could make the synthesis more scalable and cost-effective. rsc.org
Organocatalytic Cyclizations: The use of small organic molecules as catalysts for asymmetric reactions has become a powerful tool in synthesis. core.ac.uk Future research could focus on developing bifunctional organocatalysts, such as those derived from cinchona alkaloids, to facilitate the intramolecular oxy-Michael addition of a phenol (B47542) precursor. core.ac.uk This approach offers a metal-free alternative for constructing the chiral chromanol core.
Enzymatic Resolution: Biocatalytic methods, particularly enzymatic kinetic resolution, offer an environmentally friendly approach to obtaining enantiomerically pure alcohols. researchgate.net Racemic 6-methyl-4-chromanol could be resolved using lipases that selectively acylate one enantiomer, allowing for the separation of the desired (+)-(R) form. researchgate.net Research in this area may focus on screening for new enzymes or engineering existing ones to improve selectivity and reaction efficiency.
The following table summarizes representative results for asymmetric synthesis methodologies applicable to chromanol synthesis, highlighting the potential for achieving high enantiopurity.
| Method | Catalyst/Enzyme | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium/Iridium Complexes | Chromones | Up to 98% | nih.gov |
| Organocatalytic oxy-Michael Addition | Cinchona-alkaloid-urea catalysts | Phenols with α,β-unsaturated ketones | High | core.ac.uk |
| Enzymatic Kinetic Resolution | Lipases (e.g., from Candida antarctica) | Racemic Chromanols | >99% | researchgate.net |
Beyond synthesis, derivatization strategies are crucial for probing structure-activity relationships and developing new chemical entities. The structure of this compound offers two primary sites for modification: the hydroxyl group at the 4-position and the aromatic ring. Future derivatization efforts could include:
Esterification and Etherification: Converting the hydroxyl group into esters or ethers can modify the compound's lipophilicity, solubility, and metabolic stability. smolecule.com This allows for the systematic exploration of how these properties influence biological activity.
Aromatic Ring Functionalization: Introducing additional substituents onto the benzene (B151609) ring could modulate electronic properties and provide new interaction points with biological targets.
Click Chemistry Handles: Incorporating functional groups like azides or alkynes would enable the use of click chemistry to attach fluorescent dyes, affinity tags (like biotin), or other molecular probes, facilitating mechanism-of-action studies.
Deeper Insights into Specific Molecular Targets and Regulatory Networks
A significant area of future research will be the identification of specific molecular targets for this compound and the elucidation of its effects on cellular regulatory networks. While data on this specific molecule is scarce, the broader class of 6-hydroxy-chromanols, such as vitamin E, are well-established as potent antioxidants. nih.gov
The primary mechanism for the antioxidant activity of vitamin E involves the donation of the hydrogen atom from the 6-hydroxy group to quench reactive oxygen species (ROS), thereby preventing lipid peroxidation in cell membranes. nih.govwikipedia.org An immediate research objective would be to determine if this compound shares this free-radical scavenging capability.
Emerging research could investigate targets beyond general antioxidant activity. For instance, studies on the related compound 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PMC) have shown it can protect human retinal pigment epithelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL). nih.gov This protective effect involves the modulation of the cellular stress response, including a reduction in the expression of heme oxygenase-1 (HMOX1). nih.gov Future studies could explore whether this compound similarly interacts with proteins and signaling pathways involved in the cellular response to oxidative stress, such as the Nrf2-ARE pathway.
Furthermore, some chromanol-containing natural products have been found to exhibit other biological activities, including cholesterol-lowering and anti-proliferative effects, suggesting a broader range of potential protein interactions. nih.gov Unbiased screening approaches, such as chemical proteomics or thermal shift assays, could be employed to identify novel protein binding partners for this compound, opening up new avenues for understanding its biological function.
Application of this compound as a Chemical Probe for Biological Systems
Should specific and potent interactions with a molecular target be identified, this compound could serve as a scaffold for the development of a chemical probe. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study that target's function in a biological system.
The development of this compound into a chemical probe would involve several key steps:
Target Identification and Validation: Confirming a direct, high-affinity interaction with a specific protein target, as outlined in the previous section.
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing derivatives (using strategies from section 8.1) to optimize potency and selectivity for the target protein. This would also involve synthesizing the corresponding (-)-(S)-enantiomer to serve as a negative control, which is critical for validating that the observed biological effects are due to the specific interaction of the (+)-(R)-enantiomer.
Cellular Activity Profiling: Demonstrating that the optimized compound engages the target protein in living cells and elicits a measurable functional response.
Once developed, such a probe could be used to dissect the role of its target protein in health and disease. For example, if this compound were found to be a selective inhibitor of a particular enzyme involved in an inflammatory pathway, a probe based on its structure could be used to clarify the enzyme's role in inflammation. The derivatization strategies mentioned previously, such as adding reporter tags, would be instrumental in these mechanistic studies, allowing for visualization of the target protein in cells or pull-down experiments to identify its binding partners. The creation of a validated chemical probe from the this compound scaffold would represent a significant contribution to the chemical biology toolbox.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
